molecular formula C16H25N5O3 B8492985 8-methoxy-2-(((S)-pentan-2-yl)oxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

8-methoxy-2-(((S)-pentan-2-yl)oxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Cat. No. B8492985
M. Wt: 335.40 g/mol
InChI Key: IHNFLTYJTDOMAM-VUWPPUDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-2-(((S)-pentan-2-yl)oxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C16H25N5O3 and its molecular weight is 335.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H25N5O3

Molecular Weight

335.40 g/mol

IUPAC Name

8-methoxy-9-(oxan-2-yl)-2-[(2S)-pentan-2-yl]oxypurin-6-amine

InChI

InChI=1S/C16H25N5O3/c1-4-7-10(2)24-15-19-13(17)12-14(20-15)21(16(18-12)22-3)11-8-5-6-9-23-11/h10-11H,4-9H2,1-3H3,(H2,17,19,20)/t10-,11?/m0/s1

InChI Key

IHNFLTYJTDOMAM-VUWPPUDQSA-N

Isomeric SMILES

CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=N2)OC)C3CCCCO3)N

Canonical SMILES

CCCC(C)OC1=NC(=C2C(=N1)N(C(=N2)OC)C3CCCCO3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-bromo-2-[(1-methylbutyl)oxy]-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (493 mg) in dry MeOH (4.37 mL) was added sodium methoxide solution (0.722 mL, 30% wt. in MeOH) and the mixture was stirred at reflux for 6 h. A further portion of sodium methoxide solution (0.120 mL, 30% wt. in MeOH) was added and the reaction was continued for 90 mins. The reaction was cooled and concentrated in vacuo to give an orange residue. The residue was taken up in saturated ammonium chloride (25 mL) and washed with EtOAc (25 mL). The organics were separated and washed with water (15 mL). The organics were separated, dried over MgSO4, filtered and concentrated in vacuo to give the title compound as an orange foam (313 mg).
Name
8-bromo-2-[(1-methylbutyl)oxy]-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
Quantity
493 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.722 mL
Type
reactant
Reaction Step One
Name
Quantity
4.37 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
title compound

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